

1-(Pyridin-4-yl)piperidin-4-ol safety and toxicity profile

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Compound of Interest

Compound Name: 1-(Pyridin-4-yl)piperidin-4-ol

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An In-depth Technical Guide to the Safety and Toxicity Profile of **1-(Pyridin-4-yl)piperidin-4-ol**

Executive Summary

1-(Pyridin-4-yl)piperidin-4-ol is a heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors, primarily serving as a versatile building block in the synthesis of novel therapeutic agents. Its structure, combining both a pyridine and a piperidin-4-ol moiety, suggests a complex pharmacological and toxicological profile. This guide provides a comprehensive analysis of the available safety and toxicity data. Due to the limited public information specific to this compound, this document establishes a predictive toxicological profile by leveraging extensive data from its core structural analogues: piperidine, pyridine, and piperidin-4-ol. This approach, rooted in established structure-activity relationships, offers a robust framework for researchers and drug development professionals to inform safe handling practices, anticipate potential biological effects, and design requisite toxicological screening programs.

Introduction and Chemical Identity

1-(Pyridin-4-yl)piperidin-4-ol (CAS No. 233261-75-1) is a bifunctional organic molecule featuring a tertiary amine within a piperidine ring and a hydroxyl group.^[1] The linkage of the piperidine nitrogen to the 4-position of a pyridine ring creates a unique electronic and steric environment that is frequently exploited in medicinal chemistry to modulate properties such as solubility, receptor binding, and metabolic stability. Its utility as a synthetic intermediate is noted in the development of various biologically active agents.^{[2][3][4]}

Given its status as a research chemical, a comprehensive, publicly available toxicological dossier for **1-(Pyridin-4-yl)piperidin-4-ol** is not available. Therefore, this guide synthesizes data from its constituent chemical substructures to construct a scientifically grounded, predictive safety profile. This analysis is critical for establishing appropriate laboratory safety protocols and for guiding the design of future preclinical safety studies.

Predictive Hazard Identification and Classification

The hazard profile of **1-(Pyridin-4-yl)piperidin-4-ol** can be inferred from the known hazards of its primary structural components: piperidine and piperidin-4-ol. Both parent compounds exhibit significant corrosive and irritant properties.

Table 1: GHS Hazard Classification of Structural Analogues

Hazard Statement	Classification (Piperidin-4-ol)	Classification (Piperidine)	Predicted Classification for 1- (Pyridin-4- yl)piperidin-4-ol
Acute Toxicity, Oral	Category 4[5]	Category 4[6]	Likely Category 4 (Harmful if swallowed)
Acute Toxicity, Dermal	Category 4[5]	Category 3 (Toxic in contact with skin)[6]	Potentially Category 3-4 (Toxic/Harmful in contact with skin)
Acute Toxicity, Inhalation	Category 4[5]	Category 3 (Toxic if inhaled)[6]	Potentially Category 3-4 (Toxic/Harmful if inhaled)
Skin Corrosion/Irritation	Category 1B (Causes severe skin burns)[5]	Category 1B (Causes severe skin burns)[6]	Likely Category 1B (Causes severe skin burns and eye damage)
Serious Eye Damage/Irritation	Category 1 (Causes serious eye damage) [5]	Category 1 (Causes serious eye damage) [6]	Likely Category 1 (Causes serious eye damage)
Flammability	Not Classified	Flammable Liquid, Category 2[6]	Not expected to be highly flammable (Solid)

Based on this analysis, **1-(Pyridin-4-yl)piperidin-4-ol** should be handled as a substance that is toxic if swallowed, causes severe skin burns, and serious eye damage.

Inferred Toxicological Profile

This section details the predicted toxicological endpoints for **1-(Pyridin-4-yl)piperidin-4-ol**, based on data from its analogues.

Acute Toxicity

The piperidine and piperidin-4-ol rings are the primary drivers of acute toxicity. Piperidine itself is classified as harmful if swallowed and toxic in contact with skin or if inhaled.^[6] Similarly, piperidin-4-ol is categorized as harmful by oral, dermal, and inhalation routes.^[5] The pyridine moiety is also known to be harmful if swallowed, inhaled, or in contact with skin. Therefore, it is prudent to assume **1-(Pyridin-4-yl)piperidin-4-ol** exhibits moderate to high acute toxicity across all routes of exposure.

Skin and Eye Corrosivity

The strong alkalinity of the piperidine nitrogen (pK_b of piperidine is 2.88) is the principal cause of its severe corrosive effects.^[7] Direct contact with piperidine can cause severe, third-degree chemical burns in minutes.^[7] The parent compound, piperidin-4-ol, is also classified as causing severe skin burns and eye damage.^{[5][8]} It is therefore imperative to treat **1-(Pyridin-4-yl)piperidin-4-ol** as a corrosive substance, capable of causing irreversible damage to skin and eyes upon contact.

Genotoxicity and Mutagenicity

No specific genotoxicity data exists for **1-(Pyridin-4-yl)piperidin-4-ol**. However, studies on its pyridine component are informative. Pyridine has not been found to cause chromosomal damage in micronucleus tests in mice.^{[9][10]} While this suggests a low potential for mutagenicity, the absence of data on the complete molecule necessitates caution. A standard battery of genotoxicity tests is required for a definitive assessment.

Carcinogenicity

Long-term carcinogenicity studies for **1-(Pyridin-4-yl)piperidin-4-ol** have not been performed. Safety Data Sheets for the closely related analogue 4-(Pyrrolidin-1-yl)pyridine state that no ingredient is identified as a probable, possible, or confirmed human carcinogen by IARC, NTP, or OSHA. Similarly, piperidin-4-ol is not listed as a carcinogen by these agencies.^[5] While this provides some reassurance, it does not preclude carcinogenic potential, which can only be determined through chronic in vivo bioassays.

Reproductive and Developmental Toxicity

There is a significant data gap regarding the reproductive and developmental toxicity of **1-(Pyridin-4-yl)piperidin-4-ol** and its close analogues. The SDS for 4-(Pyrrolidin-1-yl)pyridine

explicitly states "No data available" for reproductive toxicity. This lack of information is a critical consideration for risk assessment, particularly for researchers of child-bearing potential.

Predicted Toxicokinetics and Metabolism

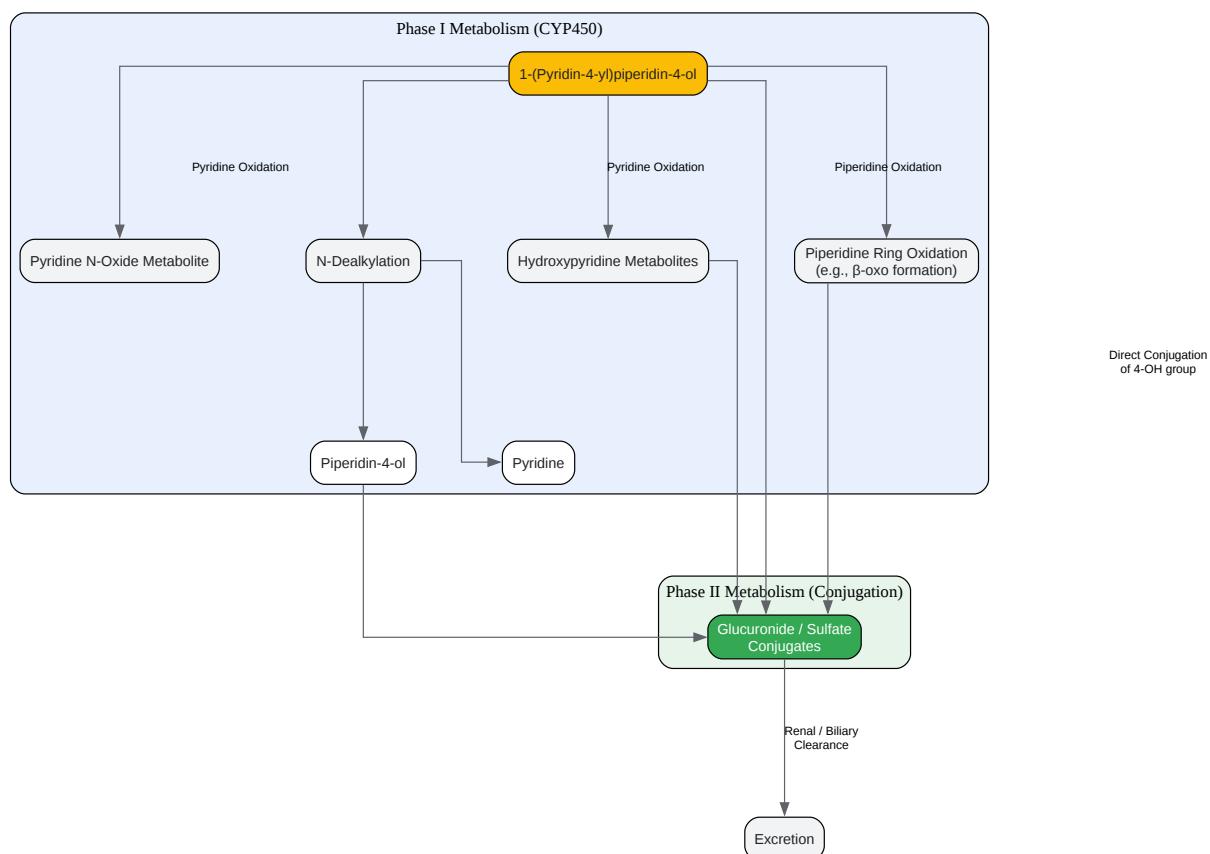
The metabolic fate of **1-(Pyridin-4-yl)piperidin-4-ol** in a biological system has not been experimentally determined. However, a predictive metabolic pathway can be constructed based on known biotransformations of piperidine and pyridine rings.[\[11\]](#)

The piperidine ring is susceptible to several metabolic reactions, primarily cytochrome P450-mediated oxidation. Key predicted pathways include:

- N-dealkylation: Cleavage of the bond between the pyridine ring and the piperidine nitrogen.
- Ring Oxidation: Hydroxylation at positions alpha or beta to the nitrogen, potentially leading to ring opening. Studies on N-benzylpiperidine suggest that oxidation can occur at the beta-position, forming a ketone via an iminium intermediate.[\[12\]](#)

The pyridine ring is typically metabolized via P450-mediated oxidation to form pyridine-N-oxide and various hydroxypyridines (2-OH, 3-OH, and 4-OH).[\[13\]](#) These metabolites can then be conjugated and excreted.

The presence of the hydroxyl group on the piperidine ring provides a site for Phase II conjugation reactions, such as glucuronidation or sulfation, which would facilitate excretion.



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Figure 1: Predicted metabolic pathways for **1-(Pyridin-4-yl)piperidin-4-ol**.

Recommended Experimental Safety Assessment Workflow

For any novel compound intended for advanced preclinical or clinical development, a structured toxicological evaluation is mandatory. The following section outlines a recommended workflow to definitively establish the safety profile of **1-(Pyridin-4-yl)piperidin-4-ol**.

Step 1: In Vitro Cytotoxicity Assay

Objective: To determine the concentration at which the compound induces cell death in vitro, providing a preliminary indication of its potency.

Protocol: MTT Assay

- Cell Culture: Culture relevant human cell lines (e.g., HepG2 for liver toxicity, HEK293 for kidney toxicity) in appropriate media until they reach 80% confluence.
- Seeding: Seed cells into 96-well plates at a density of 10,000 cells per well and incubate for 24 hours to allow for attachment.
- Dosing: Prepare a serial dilution of **1-(Pyridin-4-yl)piperidin-4-ol** in culture medium. Replace the existing medium in the wells with the compound-containing medium across a range of concentrations. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., doxorubicin).
- Incubation: Incubate the plates for 24-72 hours.
- MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
- Readout: Measure the absorbance of each well using a microplate reader at ~570 nm.

- Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (the concentration that inhibits 50% of cell growth).

Step 2: In Vitro Genotoxicity (Bacterial Reverse Mutation Test)

Objective: To assess the compound's potential to induce gene mutations.

Protocol: Ames Test (OECD Guideline 471)

- Strains: Utilize multiple strains of *Salmonella typhimurium* and *Escherichia coli* that are auxotrophic for histidine and tryptophan, respectively, and carry different mutations.
- Metabolic Activation: Conduct the assay both with and without an exogenous metabolic activation system (S9 fraction from induced rat liver) to detect metabolites that may be mutagenic.
- Exposure: Expose the bacterial strains to a range of concentrations of the test compound on minimal agar plates.
- Incubation: Incubate the plates for 48-72 hours.
- Scoring: Count the number of revertant colonies (colonies that have regained the ability to synthesize the required amino acid).
- Analysis: A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a positive (mutagenic) result.

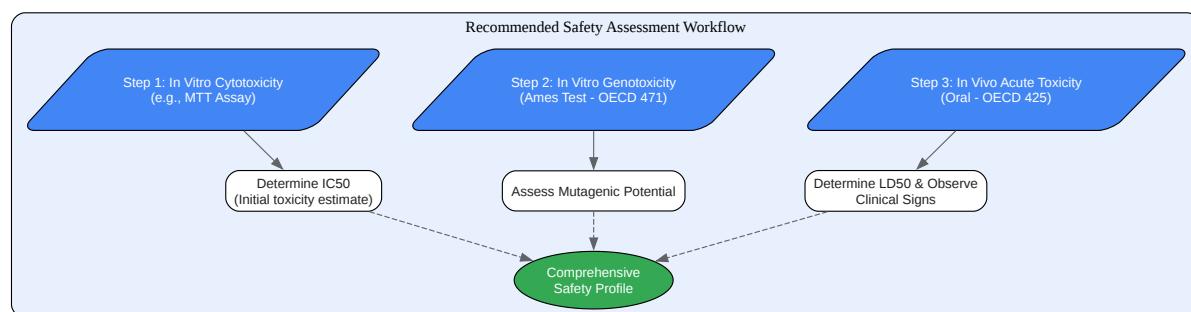
Step 3: In Vivo Acute Toxicity Study

Objective: To determine the acute toxicity and identify the median lethal dose (LD50) following a single administration.

Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD Guideline 425)

- Animals: Use a small number of female rodents (rats or mice).

- Dosing: Dose one animal at a time, starting with a dose just below the best preliminary estimate of the LD50.
- Observation: Observe the animal for signs of toxicity and mortality for up to 14 days.
- Dose Adjustment:
 - If the animal survives, the next animal is dosed at a higher level.
 - If the animal dies, the next animal is dosed at a lower level.
- Endpoint: Continue the procedure until the stopping criteria are met (typically after observing a series of reversals around the LD50).
- Analysis: Use the results to calculate the LD50 and its confidence interval, and to document clinical signs of toxicity.



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Figure 2: Recommended experimental workflow for safety assessment.

Safe Handling, Storage, and Emergency Procedures

Based on the predictive toxicological profile, stringent safety measures are required when handling **1-(Pyridin-4-yl)piperidin-4-ol**.

Table 2: Safe Handling and PPE Recommendations

Control Measure	Specification	Rationale
Engineering Controls	<ul style="list-style-type: none">- Use only in a certified chemical fume hood.- Ensure eyewash stations and safety showers are readily accessible. <p>[14]</p>	<p>To prevent inhalation of dusts/aerosols and to control environmental exposure.</p> <p>[15]</p> <p>Provides immediate decontamination in case of exposure.</p>
Personal Protective Equipment (PPE)	<ul style="list-style-type: none">- Gloves: Nitrile or neoprene gloves, inspected before use.Use proper removal technique. <p>[15]</p> <p>- Eye Protection: Chemical safety goggles or a full-face shield.</p> <p>[16]</p> <ul style="list-style-type: none">- Body Protection: Lab coat. For larger quantities, use chemical-resistant coveralls. <p>[16]</p>	<p>To prevent skin and eye contact with the corrosive material.</p>
Handling Practices	<ul style="list-style-type: none">- Avoid dust formation.[14]- Do not eat, drink, or smoke in the laboratory.- Wash hands thoroughly after handling.	<p>Minimizes risk of inhalation and ingestion. Standard good laboratory practice.</p>
Storage	<ul style="list-style-type: none">- Store in a tightly closed container in a dry, well-ventilated place.[14]- Store locked up, accessible only to authorized personnel.	<p>Protects from moisture and prevents accidental access.</p>
Disposal	<ul style="list-style-type: none">- Dispose of as hazardous waste in accordance with local, state, and federal regulations.- Do not allow to enter drains.	<p>To prevent environmental contamination.</p>

Emergency First Aid Measures

- If Inhaled: Move the person to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.

- In Case of Skin Contact: Immediately take off all contaminated clothing. Rinse skin with plenty of water/shower for at least 15 minutes. Seek immediate medical attention.
- In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.
- If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Call a physician or poison control center immediately.[15][17]

Conclusion

While direct toxicological data for **1-(Pyridin-4-yl)piperidin-4-ol** is scarce, a thorough analysis of its structural analogues—piperidine, pyridine, and piperidin-4-ol—provides a strong basis for a predictive safety and toxicity profile. The evidence strongly suggests that this compound should be handled as a corrosive material that is harmful or toxic if ingested, inhaled, or absorbed through the skin. Significant data gaps remain, particularly in the areas of genotoxicity, carcinogenicity, and reproductive toxicity. For any application beyond small-scale laboratory research, it is essential to conduct the rigorous experimental safety assessments outlined in this guide to establish a definitive toxicological profile and ensure the safety of researchers and the public.

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